molecular formula C12H5Cl5 B1211706 2,2',4,6,6'-Pentachlorobiphenyl CAS No. 56558-16-8

2,2',4,6,6'-Pentachlorobiphenyl

Cat. No. B1211706
CAS RN: 56558-16-8
M. Wt: 326.4 g/mol
InChI Key: MTCPZNVSDFCBBE-UHFFFAOYSA-N
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Description

2,2’,4,6,6’-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .


Physical And Chemical Properties Analysis

The melting point of 2,2’,4,6,6’-Pentachlorobiphenyl is 85°C, and its boiling point is 412.3°C . Its density is 1.5220, and its refractive index is 1.6200 . The water solubility of 2,2’,4,6,6’-Pentachlorobiphenyl is 15.57ug/L at 25 ºC .

Scientific Research Applications

Enantioselective Hydroxylation

“2,2’,4,6,6’-Pentachlorobiphenyl” has been used in studies to understand the differences in enantioselective hydroxylation by human and rat CYP2B subfamilies . This research is crucial for understanding how different species metabolize this compound, which can have implications for its environmental impact and toxicity.

Mitotic Arrest and p53 Activation

Research has shown that “2,2’,4,6,6’-Pentachlorobiphenyl” can induce mitotic arrest and activate p53, a protein that plays a vital role in preventing cancer . This suggests that this compound could potentially be involved in cancer development by causing genetic instability through mitotic spindle damage, which brings about aneuploidy in p53-deficient tumor cells .

Metabolite Identification

“2,2’,4,6,6’-Pentachlorobiphenyl” has been used in studies to identify novel hydroxylated metabolites . Understanding the metabolites of this compound can provide insights into its biodegradation and potential effects on organisms and the environment.

Derivatization of OH-PCBs

This compound has been used in research to understand the derivatization of OH-PCBs, where the phenolic hydroxyl groups of OH-PCBs are converted to methoxy groups . This research is important for understanding the chemical transformations of these compounds in the environment or within organisms.

Safety and Hazards

PCBs, including 2,2’,4,6,6’-Pentachlorobiphenyl, were banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects . They are considered to be involved in cancers .

Future Directions

Research suggests that 2,2’,4,6,6’-Pentachlorobiphenyl could be involved in cancer development by causing genetic instability through mitotic spindle damage, which brings about aneuploidy in p53-deficient tumor cells . This indicates a potential area for future research.

properties

IUPAC Name

1,3,5-trichloro-2-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-4-9(16)12(10(17)5-6)11-7(14)2-1-3-8(11)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCPZNVSDFCBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074184
Record name 2,2',4,6,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56558-16-8
Record name PCB 104
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56558-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,6,6'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,6,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,6,6'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4YYF101N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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